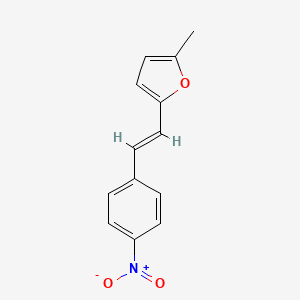![molecular formula C8H3BrF3NO2 B12865603 2-Bromo-6-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12865603.png)
2-Bromo-6-(trifluoromethoxy)benzo[d]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-(trifluoromethoxy)benzo[d]oxazole is an organic compound belonging to the class of heteroaromatic compounds, specifically benzoxazoles. This compound is characterized by the presence of a bromine atom at the second position and a trifluoromethoxy group at the sixth position on the benzoxazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(trifluoromethoxy)benzo[d]oxazole typically involves the bromination of 6-(trifluoromethoxy)benzo[d]oxazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Nucleophilic Aromatic Substitution: The bromine atom in this compound can be replaced by nucleophiles such as amines or thiols, leading to the formation of new C-N or C-S bonds.
Hydrolysis: Under strong acidic or basic conditions, the trifluoromethoxy group can undergo hydrolysis to form a hydroxyl group.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products:
Nucleophilic Aromatic Substitution: Products include substituted benzoxazoles with various functional groups depending on the nucleophile used.
Hydrolysis: The major product is 2-bromo-6-hydroxybenzo[d]oxazole.
Wissenschaftliche Forschungsanwendungen
2-Bromo-6-(trifluoromethoxy)benzo[d]oxazole has a wide range of applications in scientific research:
Medicinal Chemistry: The benzoxazole ring system is a common pharmacophore in various bioactive molecules, making this compound a potential lead in drug discovery efforts.
Material Science: The unique electronic properties of the trifluoromethoxy group make this compound useful in the development of advanced materials, such as organic semiconductors.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Wirkmechanismus
The mechanism of action of 2-Bromo-6-(trifluoromethoxy)benzo[d]oxazole is largely dependent on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards its target, while the bromine atom can participate in halogen bonding, further stabilizing the interaction.
Similar Compounds:
2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole: Similar in structure but contains a sulfur atom instead of an oxygen atom in the ring.
2-Bromo-6-(trifluoromethyl)benzo[d]oxazole: Similar but with a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness: this compound is unique due to the presence of both the bromine atom and the trifluoromethoxy group, which impart distinct electronic and steric properties. These features make it particularly valuable in applications requiring specific reactivity and stability profiles.
Eigenschaften
Molekularformel |
C8H3BrF3NO2 |
|---|---|
Molekulargewicht |
282.01 g/mol |
IUPAC-Name |
2-bromo-6-(trifluoromethoxy)-1,3-benzoxazole |
InChI |
InChI=1S/C8H3BrF3NO2/c9-7-13-5-2-1-4(3-6(5)14-7)15-8(10,11)12/h1-3H |
InChI-Schlüssel |
HEFUKBNMENIGHD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1OC(F)(F)F)OC(=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-(Cyanomethyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12865557.png)
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12865569.png)

![(3'-Bromo-5'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12865590.png)
![[(1S,3E)-3-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane](/img/structure/B12865594.png)
